molecular formula C11H7NO5 B14171718 2-Acetyl-5-nitroindan-1,3-dione CAS No. 25125-05-7

2-Acetyl-5-nitroindan-1,3-dione

Cat. No.: B14171718
CAS No.: 25125-05-7
M. Wt: 233.18 g/mol
InChI Key: ZRFPGAVGDYLWET-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitroindan-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes an indane ring substituted with acetyl and nitro groups. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-Acetyl-5-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Acetyl-5-nitroindan-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetyl-5-nitroindan-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-nitroindan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electron-accepting properties also play a role in its interactions with other molecules, influencing its activity in organic electronic applications .

Comparison with Similar Compounds

2-Acetyl-5-nitroindan-1,3-dione can be compared with other indanedione derivatives, such as:

The unique combination of acetyl and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

25125-05-7

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

2-acetyl-5-nitroindene-1,3-dione

InChI

InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,9H,1H3

InChI Key

ZRFPGAVGDYLWET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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